2-(Trifluoromethyl)benzimidazole-5,6-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3N2O2 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-5,6-diol |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-12-3-1-5(14)6(15)2-4(3)13-7/h1-2,14-15H,(H,12,13) |
InChI Key |
UCLVZXHCCLUCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Trifluoromethyl Benzimidazole 5,6 Diol
Established Approaches for the Synthesis of 2-(Trifluoromethyl)benzimidazole (B189241) Scaffolds
The creation of the 2-(trifluoromethyl)benzimidazole core is a well-documented area of synthetic chemistry, with several reliable methods available. These approaches typically involve the cyclization of a substituted ortho-phenylenediamine with a reagent that provides the trifluoromethyl-containing carbon atom.
A direct and efficient method for synthesizing 2-(trifluoromethyl)benzimidazoles involves the condensation of ortho-phenylenediamine derivatives with trifluoroacetonitrile (B1584977) (CF₃CN). rsc.org This reaction is often performed with CF₃CN generated in situ. The proposed mechanism for this transformation begins with the nucleophilic addition of an amino group from the diamine to the trifluoroacetonitrile. rsc.org This step forms an imidamide intermediate, which subsequently undergoes an intramolecular cyclization to yield the final 2-(trifluoromethyl)benzimidazole product. rsc.org This approach is valued for its high efficiency and good to excellent yields. rsc.org
Beyond single-step condensations, various multi-step synthetic strategies are employed to produce substituted benzimidazoles, which can be adapted for the synthesis of trifluoromethyl-containing analogues. nih.govresearchgate.net
One of the most fundamental and widely used methods is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid (or its derivative) at elevated temperatures. researchgate.net For the synthesis of the target scaffold, trifluoroacetic acid would be the appropriate carboxylic acid. The reaction can be catalyzed by acids such as hydrochloric acid.
More contemporary multi-step methods have also been developed. For instance, a three-component reaction mediated by copper has been reported for the synthesis of 2-trifluoromethylbenzimidazoles. rsc.org This process involves the reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate. The proposed mechanism involves the condensation of the o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling and subsequent intramolecular amination to form the benzimidazole (B57391) ring. rsc.org Another multi-step sequence begins with a substituted precursor like 1-chloro-2-nitro-4-(trifluoromethyl)benzene, which is then converted to an o-phenylenediamine (B120857) intermediate before cyclization. researchgate.net These routes offer flexibility in introducing various substituents onto the benzene (B151609) ring of the benzimidazole system. nih.govresearchgate.net
Synthesis of Structural Analogues and Advanced Derivatives of 2-(Trifluoromethyl)benzimidazole-5,6-diol
The generation of advanced derivatives from the core this compound structure is a critical step in medicinal chemistry to optimize lead compounds. These modifications are designed to probe interactions with biological targets and improve metabolic stability and bioavailability.
Modifications at the N-1 Position
The N-1 position of the benzimidazole ring is a common site for synthetic modification. nih.gov The presence of a secondary amine in the imidazole (B134444) ring allows for the introduction of a wide variety of substituents through N-alkylation or N-arylation reactions. nih.gov This approach is valuable for altering the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which can significantly influence its biological activity.
A general and efficient method for this modification is the N-alkylation of the benzimidazole scaffold with various substituted halides in the presence of a base. nih.gov For instance, reacting the parent benzimidazole with alkyl or benzyl (B1604629) halides using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can yield a diverse library of N-1 substituted derivatives. nih.gov Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields. nih.gov
Detailed research findings have demonstrated the synthesis of various N-substituted 2-(trifluoromethyl)benzimidazoles. For example, alkylation with ethyl chloroacetate (B1199739) can introduce an ester functionality at the N-1 position, which can be further derivatized into acids, hydrazides, and amides. researchgate.net This allows for the attachment of a wide range of chemical groups with varying lipophilic and hydrophilic characteristics. researchgate.net
| Substituent Group | Reagent Example | Synthetic Method | Potential Impact on Properties |
|---|---|---|---|
| Alkyl Chains | Methyl Iodide, Ethyl Bromide | N-alkylation with alkyl halide | Increases lipophilicity |
| Benzyl Groups | Benzyl Chloride, 4-Chlorobenzyl Chloride | N-alkylation with benzyl halide | Modulates steric bulk and potential for π-π interactions |
| Functionalized Alkyl Groups | Ethyl Chloroacetate, 2-Chloroethanol | N-alkylation with functionalized halide | Introduces reactive handles for further derivatization (e.g., esters, alcohols) |
| (Acetamido)alkyl Groups | N-alkyl-2-chloroacetamide | DCC and azide (B81097) coupling methods | Varies lipophilic and hydrophilic features |
Exploration of Bioisosteric Substitutions in the Benzene Ring
Bioisosterism is a fundamental strategy in drug design that involves replacing a functional group with another that possesses similar physical and chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties. ctppc.orgnih.gov In the context of this compound, the catechol moiety (5,6-diol) is a key target for bioisosteric replacement due to its potential for rapid metabolism, particularly O-methylation. The benzimidazole nucleus itself can also be considered a bioisostere of catechol. nih.gov
The concept of replacing a catechol with a more stable heterocyclic ring has been successfully applied in medicinal chemistry. nih.gov For this compound, replacing the diol could prevent metabolic inactivation while aiming to retain the essential hydrogen bonding interactions with a biological target. Furthermore, substitutions at the 5- and 6-positions with bioisosteres such as -Cl, -F, -CF3, or -CN have been explored in other 2-(trifluoromethyl)-1H-benzimidazole derivatives to study their structure-activity relationships. nih.gov The thoughtful application of a bioisostere can probe the effects of steric size, electronic properties, lipophilicity, and pKa on the biological response. nih.gov
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference Compound Class |
|---|---|---|---|
| 5,6-Diol (Catechol) | Benzimidazole | Improve chemical stability and serve as a partial bioisostere. nih.gov | Catecholamines |
| Hydrogen | Fluorine (F), Chlorine (Cl) | Modulate electronic properties and lipophilicity. nih.gov | 2-(trifluoromethyl)-1H-benzimidazoles |
| Hydrogen | Cyano (CN), Trifluoromethyl (CF3) | Introduce strong electron-withdrawing groups to alter pKa and binding interactions. nih.gov | 2-(trifluoromethyl)-1H-benzimidazoles |
| Phenyl Ring | Thiophene, Pyridine | Modulate electronic properties and hydrogen bonding capabilities. ctppc.orgnih.gov | General Drug Design |
Development of Prodrugs and Probes (Excluding Dosage)
Prodrug strategies are often employed to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, chemical instability, or rapid metabolism. For a catechol-containing compound like this compound, the primary motivation for developing a prodrug is to mask one or both of the phenolic hydroxyl groups. This can increase lipophilicity, potentially enhancing membrane permeability, and protect the catechol moiety from premature metabolic degradation.
A common approach is to convert the hydroxyl groups into esters, carbonates, or carbamates. researchgate.net These promoieties are designed to be stable during administration but are cleaved by endogenous enzymes, such as esterases, in vivo to release the active parent drug. researchgate.net For example, acylation of the hydroxyl groups to form ester prodrugs can transiently mask the polar groups, resulting in a more lipophilic molecule that can more readily cross biological membranes. researchgate.netnih.gov
In addition to improving pharmacokinetic properties, the core structure can be modified to create chemical probes for research purposes. A probe could be developed by attaching a reporter group, such as a fluorophore, or a photoaffinity label to a non-critical position on the molecule. This allows for the visualization and identification of the biological targets and pathways with which the compound interacts. Another strategy involves creating "click-and-release" systems, where a linker attached to the molecule can be cleaved under specific physiological conditions to release the active compound, allowing for controlled activation. rsc.org
| Strategy | Promoiety/Modification | Purpose | Mechanism of Activation |
|---|---|---|---|
| Ester Prodrug | Acetyl, Pivaloyl, Benzoyl | Increase lipophilicity, protect hydroxyl groups from metabolism. researchgate.net | Enzymatic hydrolysis by esterases |
| Carbonate Prodrug | Ethylcarbonate | Enhance stability and modulate solubility. | Enzymatic hydrolysis |
| Phosphate Ester Prodrug | Phosphate | Greatly increase aqueous solubility for parenteral administration. | Cleavage by alkaline phosphatases |
| Chemical Probe | Fluorophore (e.g., Dansyl), Biotin (B1667282) | Target identification and visualization. | N/A (used for detection) |
| Photoaffinity Probe | Azide, Diazirine | Covalently label the biological target upon photoactivation. | UV light irradiation |
Molecular Interactions and Pre Clinical Biological Activities of 2 Trifluoromethyl Benzimidazole 5,6 Diol
In Vitro Assessment of Biological Activities
Enzyme Inhibition/Activation Profiles
Scientific studies detailing the inhibitory or activation effects of 2-(Trifluoromethyl)benzimidazole-5,6-diol on the following enzyme systems have not been identified in the public domain. The benzimidazole (B57391) scaffold is a common feature in molecules designed to target these enzymes, but specific data for this derivative is absent.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
There is no available research data on the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.
Tyrosinase Inhibition
The potential for this compound to act as a tyrosinase inhibitor has not been reported in the reviewed literature.
Kinase Inhibition (e.g., Lck Kinase)
No specific studies on the kinase inhibitory profile of this compound, including its effect on Lck Kinase, are currently available.
Other Relevant Enzyme Systems
Investigations into the activity of this compound against other specific enzyme systems have not been found.
Receptor Binding and Ligand-Target Interactions
There is no published data available that characterizes the receptor binding affinities or specific ligand-target interactions for this compound. While other derivatives of 2-(trifluoromethyl)benzimidazole (B189241) have been explored as receptor antagonists, such as for the androgen receptor, this specific compound remains uncharacterized in this context.
Antioxidant Activity Evaluation
The antioxidant potential of the benzimidazole scaffold has been a subject of significant research interest. The activity is largely influenced by the nature and position of substituents on the benzimidazole ring system. Studies on various 2-arylbenzimidazole derivatives have shown that the presence and location of hydroxyl groups on the 2-aryl portion are directly related to good antioxidant capacity. unife.it Specifically, benzimidazole derivatives containing free hydroxyl groups have demonstrated significant antioxidant activity, including free radical trapping and inhibition of lipid peroxidation. mdpi.com
While direct experimental evaluation of this compound is not extensively documented in the reviewed literature, the presence of the 5,6-diol functional group, which forms a catechol moiety, is a strong structural indicator of potential antioxidant activity. Catechols are well-established antioxidant pharmacophores known for their ability to scavenge free radicals. General studies on benzimidazole derivatives confirm that hydroxyl substitutions are key to their antioxidant profiles. unife.it
Cellular-Level Investigations (Non-Clinical)
The benzimidazole nucleus is a prominent scaffold in the development of antiproliferative agents, with various derivatives showing efficacy against a range of cancer cell lines. researchgate.net Fluoro-substituted benzimidazole derivatives, in particular, have demonstrated significant antiproliferative activity. acgpubs.org Research on these compounds indicates they can be selectively toxic toward cancerous cells while showing lower toxicity to normal cells. acgpubs.org
For example, certain 2-phenylbenzimidazole (B57529) derivatives have shown potent multi-cancer inhibitory activity against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cell lines. researchgate.net The antiproliferative mechanism for some benzimidazoles involves the inhibition of critical cellular targets like microtubules or topoisomerases, leading to cell cycle arrest and apoptosis. nih.gov While the specific effect of this compound on cellular proliferation and differentiation has not been detailed, the broader class of fluorinated benzimidazoles shows considerable potential in this area. acgpubs.org
The 2-(trifluoromethyl)benzimidazole scaffold has proven to be a particularly potent pharmacophore for antiparasitic agents. edgccjournal.org A number of studies have synthesized and evaluated series of these derivatives against various protozoan parasites, revealing impressive activity profiles.
In vitro evaluations against Giardia lamblia (also referred to as Giardia intestinalis) and Trichomonas vaginalis have shown that 2-(trifluoromethyl)benzimidazole derivatives can exhibit nanomolar activities, often demonstrating significantly greater potency than the standard-of-care drug, Metronidazole. nih.govnih.gov One study investigating a series of nine derivatives found them to be highly active against G. lamblia, Entamoeba histolytica, and T. vaginalis. nih.govnih.gov The antiparasitic efficacy of these compounds is sensitive to the substitution pattern on the benzimidazole ring. nih.gov
The activity of this class of compounds also extends to Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov While research into new antimalarial agents is ongoing, benzimidazole derivatives continue to be explored as a promising structural basis for new therapies. malariaworld.orgresearchgate.net The presence of the trifluoromethyl group is often associated with increased activity. researchgate.net
Table 1: In Vitro Antiparasitic Activity of selected 2-(Trifluoromethyl)benzimidazole Analogues This table presents data for the general class of compounds, as specific data for the 5,6-diol variant was not available in the reviewed literature.
| Compound Class | Target Organism | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)benzimidazoles | Giardia intestinalis | Nanomolar (nM) range | nih.gov |
| 2-(Trifluoromethyl)benzimidazoles | Trichomonas vaginalis | Nanomolar (nM) range | nih.gov |
| 2-(Trifluoromethyl)benzimidazoles | Entamoeba histolytica | Nanomolar (nM) range | nih.gov |
| 2-(Trifluoromethyl)triazolopyrimidines | Plasmodium falciparum (W2 clone) | 0.023 to 20 µM | researchgate.net |
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. plapiqui.edu.armdpi.com The trifluoromethyl group, in particular, is a common feature in bioactive molecules, and its inclusion in the benzimidazole scaffold can enhance antimicrobial efficacy. nih.gov
Studies have shown that certain 2-(trifluoromethyl)benzimidazole-based hybrid molecules possess moderate antifungal activity against phytopathogenic fungi like Fusarium oxysporum. researchgate.netnih.gov In terms of antibacterial action, while many benzimidazole derivatives have been synthesized and tested, the activity is highly structure-dependent. Some complex derivatives show activity against specific strains like H. influenzae, but broad-spectrum antibacterial efficacy is not always observed. nih.gov The combination of benzimidazole derivatives with existing antibiotics has also been explored, sometimes resulting in synergistic effects and a broader spectrum of activity, even against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). nih.gov
Mechanistic investigations into how benzimidazole derivatives exert their biological effects have uncovered several cellular pathways. In the context of cancer, certain derivatives are known to induce apoptosis (programmed cell death). For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been reported to trigger mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells, which is preceded by cell cycle arrest in the G2-M phase. nih.gov
Interestingly, the mechanism of action for antiparasitic 2-(trifluoromethyl)benzimidazoles appears to differ from that of classic anthelmintic benzimidazoles like Albendazole. A study investigating the antiparasitic effects of this class of compounds found that they did not inhibit tubulin polymerization, a key mechanism for many other benzimidazole drugs. researchgate.net This suggests that 2-(trifluoromethyl)benzimidazoles engage different cellular targets within parasites to exert their potent antiprotozoal effects, a finding that is significant for overcoming resistance to existing tubulin-targeting agents.
Mechanistic Studies in Specific Cell Lines (e.g., cancer cell lines, pathogen cultures)
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with a wide range of biological targets. researchgate.netnih.gov The unique bicyclic aromatic structure, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, allows for versatile interactions, including hydrogen bonding, π–π stacking, and metal ion coordination. researchgate.net Structure-activity relationship (SAR) studies on benzimidazole derivatives have been crucial in optimizing their biological activities by systematically modifying substituents at various positions on the core structure. researchgate.net These studies have revealed that the pharmacological profile of a benzimidazole derivative is highly dependent on the nature and position of its substituents.
Influence of the Trifluoromethyl Group on Potency and Selectivity
The trifluoromethyl (-CF3) group at the 2-position of the benzimidazole ring is a key determinant of the molecule's biological activity. The incorporation of a -CF3 group can significantly enhance a compound's metabolic stability, lipophilicity, and membrane permeability. Its strong electron-withdrawing nature can also modulate the acidity of the N-H group in the imidazole ring and influence electrostatic interactions with biological targets.
Research has shown that the -CF3 group often improves the binding affinity of therapeutic compounds. For instance, in a series of antiparasitic benzimidazole derivatives, the presence of a trifluoromethyl group at the C2 position was a common feature among active compounds. The table below, derived from SAR studies on benzimidazoles against Trichomonas vaginalis and Giardia intestinalis, illustrates the impact of various substitutions in concert with the C2-CF3 group.
| Compound ID | Substituent at N1 | Substituents at C4/C7 | Substituents at C5/C6 | pIC50 (T. vaginalis) | pIC50 (G. intestinalis) |
|---|---|---|---|---|---|
| 1 | H | H | H | 5.50 | 6.97 |
| 2 | CH3 | H / CF3 | H | 5.39 | 5.94 |
| 3 | CH3 | H | H / CF3 | 5.27 | 5.05 |
| 4 | H | H | Br / Br | 6.66 | 6.92 |
| 5 | H | Br / Br | Br / Br | 8.70 | 7.25 |
Data derived from SAR studies on antiparasitic benzimidazoles. pIC50 is the negative log of the half-maximal inhibitory concentration.
The data indicate that while the C2-CF3 group is a constant feature, modifications at other positions dramatically alter potency. For example, the introduction of bromine atoms on the benzene ring (Compounds 4 and 5) significantly increases activity against T. vaginalis, with the tetrabromo-derivative (Compound 5) showing the highest potency. This suggests a synergistic effect between the lipophilic, electron-withdrawing trifluoromethyl group at C2 and halogen substituents on the benzene moiety.
Role of the Benzimidazole Core Modifications
The benzimidazole nucleus itself is a critical pharmacophore, serving as a rigid scaffold that correctly orients its substituents for optimal interaction with a target protein or enzyme. nih.govresearchgate.net Its isostructural similarity to naturally occurring biomolecules, such as purines, allows it to readily interact with the biopolymers of living systems. nih.gov The core structure is not merely a passive framework; its aromatic nature and the presence of both hydrogen-bond donor (N-H) and acceptor (N) sites in the imidazole moiety are fundamental to its biological function. researchgate.net
Importance of the 5,6-Diol Moiety in Biological Recognition and Activity
The substitution pattern on the benzene ring of the benzimidazole core is a critical factor influencing biological activity. nih.gov Specifically, the groups at the C5 and C6 positions have been shown to have substantial effects on potency and selectivity. nih.govresearchgate.net While direct SAR studies focusing exclusively on a 5,6-diol moiety are not extensively detailed in the provided research, the importance of these positions is well-established.
The 5,6-diol group, forming a catechol-like structure on the benzimidazole ring, is poised to play a significant role in biological recognition. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with amino acid residues in a protein's active site. This is a common recognition motif in many biological systems. For instance, in studies of 2,5,6-trisubstituted benzimidazoles as antitubercular agents, systematic modifications at the 5 and 6 positions led to the discovery of highly potent compounds. nih.gov These studies revealed that groups capable of specific electronic and steric interactions at these positions were crucial for activity, underscoring the sensitivity of biological targets to the chemical nature of C5 and C6 substituents. Replacing the diol with other groups, such as the 5,6-dichloro or 5,6-dimethyl substituents seen in other active benzimidazoles, would drastically alter the electronic and hydrogen-bonding properties, thereby changing the compound's interaction profile and biological activity. nih.govnih.gov
Positional Effects of Substituents on Pharmacological Profiles
The specific placement of substituents on the benzimidazole scaffold has a profound impact on the resulting pharmacological profile. SAR studies consistently demonstrate that moving a functional group from one position to another can dramatically alter potency and selectivity.
Position 2: As discussed, this position is critical. Besides the trifluoromethyl group, studies have shown that substituting this position with various carboxylic acids, alkyl chains, or aromatic rings significantly impacts activity. mdpi.comnih.gov For example, in one study on anti-inflammatory agents, the activity was found to be inversely related to the length of a linker between a carboxyl group and the C2 position. mdpi.comnih.gov
Position 1 (N1): Alkylation or arylation at the N1 position often enhances lipophilicity and can introduce new binding interactions. For instance, the substitution of a benzyl (B1604629) group at the N1-position has been shown to enhance anti-inflammatory action. mdpi.comnih.gov
Positions 5 and 6: These positions are highly sensitive to substitution. The introduction of electron-withdrawing groups (like -NO2) or electron-donating groups (like -OCH3) at C6 can lead to opposing effects on activity depending on the target. nih.gov In the development of antitubercular agents, a dimethylamino group at the C6 position was found in several highly potent compounds, while the nature of the C5 substituent also had a substantial effect on activity. nih.gov Studies have also shown that a 5,6-dimethoxy substitution can confer more activity than an unsubstituted analog in certain anticancer compounds. rsc.org
The following table summarizes the observed effects of substituent positions on the activity of various benzimidazole derivatives based on multiple research findings.
| Position | General Effect of Substitution | Example from Research Findings |
|---|---|---|
| C2 | Strongly influences potency and selectivity; steric and electronic properties are critical. | A C2-phenyl group led to high PPARγ activation; activity was inversely related to linker length for C2-carboxylic acids in anti-inflammatory agents. mdpi.comnih.gov |
| N1 | Modulates lipophilicity and can introduce beneficial steric bulk. | N1-benzyl substitution enhanced anti-inflammatory activity. mdpi.comnih.gov |
| C5 | Highly influential on activity; can be sensitive to both steric and electronic effects. | Electron-withdrawing groups at C5 resulted in a loss of anti-inflammatory activity in one series. nih.gov |
| C6 | Activity is highly dependent on the nature of the substituent (electron-donating vs. withdrawing). | An electron-withdrawing nitro group at C6 was more active than electron-donating groups for certain anti-inflammatory compounds. nih.gov |
| C4/C7 | Substitution can introduce steric hindrance or new binding interactions, often with significant effects on potency. | Introduction of bulky lipophilic groups at position 4 was found to be beneficial for TRPV-1 antagonist activity. nih.gov |
These findings collectively highlight that the biological activity of a benzimidazole derivative is not merely the sum of its parts, but a complex interplay between the core scaffold and the precise spatial and electronic arrangement of its substituents.
Computational and Theoretical Investigations of 2 Trifluoromethyl Benzimidazole 5,6 Diol
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as 2-(trifluoromethyl)benzimidazole-5,6-diol, with a biological target, typically a protein. These methods are fundamental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a compound like this compound, this would involve computationally placing the molecule into the binding site of a target protein. The process evaluates various possible conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The resulting docking score provides an estimation of the binding affinity. For instance, studies on other benzimidazole (B57391) derivatives have utilized molecular docking to predict their binding energies with targets like EGFR (Epidermal Growth Factor Receptor).
Ligand-Protein Interaction Profiling
Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein's active site residues is conducted. This profiling is crucial for understanding the specificity and strength of the binding. For this compound, this would involve identifying which amino acid residues it interacts with. The diol (-OH) groups at the 5 and 6 positions would be expected to act as hydrogen bond donors or acceptors, while the benzimidazole ring could participate in hydrophobic and π-π stacking interactions. The trifluoromethyl group, being strongly electron-withdrawing, could also influence the electronic and steric interactions within the binding pocket. Research on similar benzimidazole structures highlights the importance of such interactions in determining their inhibitory potency.
Conformational Analysis and Stability Studies
While molecular docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing insights into the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations would reveal the flexibility of the molecule within the binding site and the persistence of key interactions identified in docking studies. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation period.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule. These calculations provide a deeper understanding of a compound's structure, reactivity, and physicochemical properties that are relevant to its biological activity.
Analysis of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a common quantum chemical method used to study the electronic structure of molecules. For this compound, DFT calculations would be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.
In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Human Clinical Data)
Computational, or in silico, methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates are integral to modern drug discovery. These predictive models allow for the early assessment of a compound's pharmacokinetic profile, flagging potential liabilities and guiding structural modifications to improve its drug-like characteristics. For novel compounds such as this compound, these computational approaches offer initial insights into its potential behavior in vivo.
The absorption and distribution of a compound are critical determinants of its bioavailability and efficacy. In silico tools are frequently used to predict these parameters for new chemical entities. For benzimidazole derivatives, computational ADME analyses are routinely performed to evaluate their potential as therapeutic agents. These analyses typically involve calculating various physicochemical properties that influence absorption and distribution. nih.govresearchgate.net
Key predicted parameters often include lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, and blood-brain barrier (BBB) penetration. Bioavailability radars, generated using services like SwissADME, can provide a visual representation of a compound's drug-likeness by plotting its physicochemical properties against the optimal ranges for oral bioavailability. nih.gov For benzimidazole compounds, good oral bioavailability is often predicted when they adhere to Lipinski's rule of five, which suggests that a compound is more likely to be orally absorbed if it has a molecular weight under 500, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net
While specific predictive data for this compound is not available in the cited literature, a hypothetical analysis would involve the use of computational models to estimate these properties. The presence of the trifluoromethyl group would likely increase lipophilicity, potentially enhancing membrane permeability, while the diol (two hydroxyl groups) would increase polarity and the potential for hydrogen bonding, which could influence solubility and interactions with transporters.
Table 1: Hypothetical In Silico ADME/Physicochemical Properties for Benzimidazole Derivatives This table is illustrative of the types of data generated in in silico ADME studies and is not based on actual reported values for this compound.
| Parameter | Predicted Value Range for Benzimidazoles | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 150 - 450 | Influences diffusion and absorption. |
| LogP (Octanol/Water Partition Coefficient) | 1.5 - 4.5 | Indicator of lipophilicity and membrane permeability. |
| Aqueous Solubility (logS) | -4.0 to -2.0 | Crucial for dissolution and absorption. |
| Gastrointestinal Absorption | High | Prediction of oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Indicates potential for CNS activity or side effects. |
| Number of Hydrogen Bond Donors | 1 - 4 | Affects solubility and membrane transport. |
| Number of Hydrogen Bond Acceptors | 2 - 6 | Affects solubility and receptor binding. |
Understanding the metabolic fate of a compound is crucial, as metabolism can lead to inactivation, activation (in the case of prodrugs), or the formation of toxic byproducts. Computational models can predict the most likely sites on a molecule that are susceptible to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes. nih.gov
For the benzimidazole scaffold, metabolic hotspots have been identified through both experimental and in silico studies. These studies help in guiding the chemical optimization of benzimidazole derivatives to enhance their metabolic stability. nih.gov Common metabolic reactions for this class of compounds include hydroxylation of the aromatic rings and N-dealkylation if substituents are present on the nitrogen atoms.
In the case of this compound, a computational site of metabolism prediction would likely highlight the benzimidazole ring system as a potential site for oxidation. The trifluoromethyl group is generally resistant to metabolism, which is a common reason for its inclusion in drug candidates. The hydroxyl groups at the 5 and 6 positions could be sites for conjugation reactions, such as glucuronidation or sulfation.
Predictions are often based on the physicochemical properties of the parent compound and its metabolites. For instance, smaller, more polar molecules are more likely to be renally cleared, while larger, more lipophilic compounds are often eliminated via the biliary route. For this compound, its metabolites, particularly conjugates of the diol group, would be more polar and thus likely candidates for renal excretion.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify new bioactive molecules. nih.govmdpi.com A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These models can be developed based on the structure of known active ligands (ligand-based) or the structure of the biological target itself (structure-based).
Ligand-based pharmacophore models are created by aligning a set of known active molecules and extracting their common chemical features. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The resulting pharmacophore model can then be used as a 3D query to screen large compound databases for novel molecules that match the pharmacophore and may therefore have similar biological activity. nih.govnih.gov
While no specific ligand-based pharmacophore models have been reported for this compound in the searched literature, a hypothetical model derived from this compound would likely include:
An aromatic feature corresponding to the benzimidazole ring.
A hydrophobic feature representing the trifluoromethyl group.
Hydrogen bond donor and acceptor features from the hydroxyl groups and the imidazole (B134444) nitrogens.
This model could be instrumental in virtual screening campaigns to identify other compounds with a similar interaction profile.
When the three-dimensional structure of a biological target is known, a structure-based pharmacophore model can be generated. nih.govresearchgate.net This approach identifies the key interaction points between the target and a bound ligand, or within the active site of the target itself. These interaction points are then translated into pharmacophoric features. nih.gov
For a compound like this compound, a structure-based pharmacophore could be developed if its interaction with a specific protein target was characterized, for example, through X-ray crystallography. The pharmacophore would then represent the ideal spatial arrangement of features for a ligand to bind effectively within that target's active site. This type of model is particularly useful for identifying novel scaffolds that can interact with the target of interest. nih.gov
Identification of Novel Scaffolds and Hit Compounds
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical investigations focused on this compound for the purpose of identifying novel scaffolds and hit compounds. While the broader benzimidazole scaffold is a subject of extensive research in computational drug discovery, and various derivatives of 2-(trifluoromethyl)benzimidazole (B189241) have been explored, studies detailing the use of the specific 5,6-diol substituted molecule in virtual screening, pharmacophore modeling, or other in silico methods to discover new chemical starting points are not publicly available.
Computational chemistry approaches are pivotal in modern drug discovery for identifying and optimizing lead compounds. These methods, including molecular docking, virtual screening of large compound libraries, and the development of pharmacophore models, are frequently employed to explore the potential interactions of small molecules with biological targets. Such studies provide valuable insights into structure-activity relationships and guide the design of new, more potent and selective molecules.
However, in the case of this compound, there are no detailed research findings in the public domain that describe its application as a foundational structure for these computational strategies. Consequently, there is no data available to populate tables regarding its binding affinities, interaction energies with specific protein targets, or its use as a query for similarity searching to identify novel hit compounds. The lack of such studies means that the potential of this specific chemical entity as a starting point for the development of new therapeutic agents remains computationally unexplored in published research.
Future computational research could potentially explore the unique electronic and structural contributions of the 5,6-diol and 2-trifluoromethyl groups on the benzimidazole core to generate novel hypotheses for its biological activity and guide the synthesis of new derivatives.
Metabolic Transformation Studies of 2 Trifluoromethyl Benzimidazole 5,6 Diol Pre Clinical
In Vitro Metabolic Stability Assessment
The in vitro metabolic stability of a compound is typically assessed using various liver preparations, including microsomes, hepatocytes, and S9 fractions. These systems contain the primary enzymes responsible for drug metabolism.
Based on the metabolism of other benzimidazole (B57391) derivatives, it is anticipated that 2-(Trifluoromethyl)benzimidazole-5,6-diol would undergo metabolic transformation in these in vitro systems. The rate of metabolism would be influenced by the compound's structure, particularly the trifluoromethyl group and the diol functionality on the benzimidazole core.
Table 1: Predicted In Vitro Metabolic Stability of this compound in Various Systems
| In Vitro System | Predicted Metabolic Rate | Rationale |
| Liver Microsomes | Moderate to High | Microsomes are rich in Cytochrome P450 enzymes, which are known to metabolize benzimidazole structures through oxidative pathways. nih.gov |
| Hepatocytes | High | Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, allowing for a more complete metabolic profile, including conjugation reactions of the diol group. |
| S9 Fractions | Moderate to High | The S9 fraction contains both microsomal and cytosolic enzymes, providing a broad range of metabolic capabilities. |
Identification of Major Metabolites
Given the structure of this compound, several major metabolites can be predicted to form during in vitro incubation. These predictions are based on common metabolic reactions observed for similar compounds.
The metabolism of benzimidazole compounds typically involves two main phases. longdom.orgfiveable.me
Phase I Metabolism: These are initial reactions that introduce or expose functional groups. For this compound, the primary Phase I pathways are likely to be oxidative reactions. pharmaguideline.com This can include hydroxylation of the benzimidazole ring, although the existing diol structure may influence this. The trifluoromethyl group is generally stable but can undergo hydrolysis in some cases.
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing water solubility and facilitating excretion. drughunter.com The two hydroxyl groups of the diol are prime sites for Phase II conjugation. The most common conjugation reactions are glucuronidation and sulfation. drughunter.com
The Cytochrome P450 (CYP) superfamily of enzymes is the most important group of catalysts for Phase I drug metabolism. uniba.it Several CYP isoforms are known to be involved in the metabolism of benzimidazole-containing drugs. nih.gov
For the metabolism of this compound, it is plausible that isoforms such as CYP3A4, CYP2C19, and CYP1A2 could be involved in any oxidative metabolism. iiarjournals.orgnih.gov The Phase II conjugation reactions would be catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Table 2: Predicted Metabolites and Metabolic Pathways of this compound
| Predicted Metabolite | Metabolic Pathway | Enzyme Family |
| Mono-glucuronide conjugate | Phase II: Glucuronidation | UGTs |
| Di-glucuronide conjugate | Phase II: Glucuronidation | UGTs |
| Mono-sulfate conjugate | Phase II: Sulfation | SULTs |
| Di-sulfate conjugate | Phase II: Sulfation | SULTs |
| Hydroxylated derivative | Phase I: Hydroxylation | Cytochrome P450 |
Impact of Metabolites on Biological Activity
The formation of metabolites can significantly alter the biological activity of the parent compound. Metabolites can be inactive, less active, or in some cases, more active than the original molecule.
Should the predicted metabolites be synthesized or isolated, their biological activity would need to be evaluated in relevant in vitro assays. For instance, if the parent compound has antiparasitic activity, the metabolites would be tested in the same antiparasitic assays. iiarjournals.org
It is common for Phase II metabolites (glucuronide and sulfate (B86663) conjugates) to have significantly reduced or no biological activity due to their increased polarity and rapid excretion. The activity of any Phase I metabolites, such as a hydroxylated derivative, would be more unpredictable and could retain, lose, or even gain potency.
A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolism. biotech-asia.org The concept of prodrug activation is a well-established strategy in drug design. biotech-asia.org
In the context of this compound, it is conceivable that this compound itself could be a metabolite of a prodrug. For example, a less polar ester or ether derivative of the diol could be designed to improve absorption, which would then be hydrolyzed in vivo to release the active diol compound. Conversely, if one of the metabolites of this compound is found to be more active, the parent diol could be considered a prodrug for that metabolite.
Future Directions and Research Opportunities
Advancements in Synthetic Methodologies for Enhanced Scalability and Sustainability
The future development of 2-(Trifluoromethyl)benzimidazole-5,6-diol and its derivatives hinges on the availability of efficient, scalable, and sustainable synthetic methods. Current methodologies often involve the condensation of diamines with reagents like trifluoroacetonitrile (B1584977) (CF3CN), generated in situ. rsc.org While effective, these methods can have drawbacks such as long reaction times, the use of costly or hazardous reagents, and complex purification procedures. researchgate.net
Development as Chemical Probes for Biological Systems
The unique properties of the 2-(trifluoromethyl)benzimidazole (B189241) scaffold make it an excellent candidate for the development of chemical probes. These tools are essential for exploring biological systems, identifying new drug targets, and understanding disease mechanisms. An analogue of this class of compounds has already been identified as a useful in vivo tool to study the mechanisms of ferroptosis. nih.gov
By modifying the this compound structure with fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels, researchers can create powerful probes for various applications. These probes could be used to visualize the subcellular localization of the compound, identify its binding partners through pull-down assays, and map its interactions within complex biological matrices. Such studies would provide invaluable insights into its mechanism of action and help validate its biological targets.
Integration with Advanced In Vitro and In Vivo Models (Excluding Human Clinical Trials) for Efficacy Assessment
To thoroughly evaluate the therapeutic potential of this compound, it is crucial to move beyond simple cell-based assays and utilize advanced preclinical models. These models can provide a more accurate prediction of in vivo efficacy.
For anticancer applications, efficacy can be assessed using 3D organoid cultures and patient-derived xenograft (PDX) models, which better recapitulate the tumor microenvironment and heterogeneity. For instance, an analogue, FA16, has already shown significant tumor growth inhibition in a HepG2 xenograft model. nih.gov For infectious diseases, researchers can employ sophisticated in vitro models of host-pathogen interactions and various animal models of infection. For example, derivatives have been tested in vivo against Trichinella spiralis in mice and against Trypanosoma cruzi in murine models of acute Chagas' disease. nih.govresearchgate.net The use of such models will be critical in determining the compound's potential for further development.
Design of Next-Generation Analogues with Improved Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of this compound. By systematically modifying the core structure, researchers can design next-generation analogues with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.
For example, structural modifications of a 2-(trifluoromethyl)benzimidazole derivative led to the discovery of compound FA16, which exhibited potent, single-digit micromolar activity in inducing ferroptosis and had satisfactory metabolic stability, making it superior to the classic inhibitor erastin (B1684096) for in vivo studies. nih.gov Similarly, strategic substitutions at the 1-, 5-, and 6-positions of the benzimidazole (B57391) ring have been shown to significantly influence antiparasitic activity. nih.gov The inclusion of the trifluoromethyl group itself is often a key feature in modern pharmaceuticals, and its interplay with other substituents can be leveraged to fine-tune the biological activity of these compounds. sci-hub.st Future design efforts could focus on improving aqueous solubility, a known issue for some derivatives, potentially through complexation with cyclodextrins. nih.gov
Table of Research Findings on 2-(Trifluoromethyl)benzimidazole Derivatives
| Derivative/Analogue | Biological Activity | Model System | Key Findings | Reference |
| FA16 | Ferroptosis Inducer (Anticancer) | HepG2 Xenograft Model (In Vivo) | Significantly inhibited tumor growth; more metabolically stable than erastin. | nih.gov |
| Various substituted derivatives | Antiprotozoal | Giardia lamblia, Entamoeba histolytica (In Vitro) | More active than Albendazole and Metronidazole. | nih.gov |
| Compound 20 | Antihelminthic | Trichinella spiralis (In Vitro) | As active as Albendazole. | nih.gov |
| RCB20 | Antihelminthic | Trichinella spiralis (In Vivo, Mice) | Complex with HPβCD showed better activity than RCB20 alone. | nih.gov |
| G2/MβCD Complex | Antiprotozoal | Leishmania mexicana, Trypanosoma cruzi (In Vitro) | Showed good leishmanicidal and trypanocidal activity with a non-toxic profile. | nih.gov |
| Compound 2a | Anticancer | MDA-MB-231 Cancer Cell Line (In Vitro) | Showed significant cytotoxicity. | nih.gov |
Q & A
Q. What are the established synthetic routes for 2-(trifluoromethyl)benzimidazole-5,6-diol, and how do reaction conditions influence yield?
Methodological Answer :
- Cu(I)/TMEDA-Catalyzed Cross-Coupling : A robust method involves reacting N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines under Cu(I)/TMEDA catalysis. This protocol tolerates Cl, Br, or I substituents at the 2-position of the phenyl group, though aryl bromides/chlorides show slightly lower reactivity .
- Acid-Mediated Cyclization : Using trifluoroacetic acid (CF₃COOH) and HCl under reflux with 1,2-phenylenediamine derivatives achieves cyclization. Optimizing molar ratios (1.6 eq CF₃COOH) and reaction time (4–16 h) is critical for yields >80% .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer :
- LCMS/HPLC : Use LCMS (e.g., m/z analysis) for molecular ion confirmation and HPLC (e.g., C18 column, SQD-FA05 conditions) for purity assessment. Retention times (e.g., 1.25–1.30 min) should align with standards .
- NMR/FTIR : ¹⁹F NMR identifies trifluoromethyl group environments, while FTIR confirms hydroxyl (-OH) and benzimidazole ring vibrations.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer :
- Ventilation/PPE : Use local exhaust ventilation for single exposures and nitrile/rubber gloves with Tyvek® suits to prevent permeation .
- Emergency Procedures : In case of inhalation, administer rescue breathing and transfer to medical facilities. NIOSH Control Banding guidelines are recommended .
Advanced Research Questions
Q. How can reaction efficiency be improved in Cu-catalyzed syntheses of 2-(trifluoromethyl)benzimidazoles?
Methodological Answer :
- Ligand Optimization : TMEDA or bipyridine ligands enhance Cu(I) catalytic activity. Compare turnover frequencies (TOF) under varying ligand-metal ratios .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates. Monitor reaction progress via TLC or in-situ FTIR.
Q. What mechanistic insights explain the role of trifluoromethyl groups in stabilizing benzimidazole derivatives?
Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the benzimidazole core, facilitating nucleophilic substitutions. Computational studies (DFT) can map electron density distributions .
- Hydrogen Bonding : The 5,6-diol moiety participates in intramolecular H-bonding, confirmed by X-ray crystallography or variable-temperature NMR .
Q. How do analytical challenges arise in distinguishing regioisomers of polyhalogenated benzimidazoles?
Methodological Answer :
Q. What pharmacological screening strategies are applicable to assess bioactivity?
Methodological Answer :
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization. Compare IC₅₀ values with reference inhibitors (e.g., omeprazole derivatives) .
- ADMET Profiling : Perform hepatic microsome stability tests and plasma protein binding assays to prioritize lead candidates.
Q. How can contradictory data on synthetic yields from similar protocols be resolved?
Methodological Answer :
- Critical Parameter Analysis : Compare catalyst loading (e.g., 5 mol% Cu(I) vs. 10 mol%), temperature (reflux vs. 80°C), and substrate purity. Replicate reactions with controlled variables .
- Byproduct Identification : Use LCMS to detect side products (e.g., dimerization or hydrolysis species) influencing yield discrepancies .
Q. What strategies stabilize the 5,6-diol moiety during derivatization reactions?
Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during alkylation/acylation. Deprotect with TBAF .
- Low-Temperature Reactions : Conduct reactions at ≤0°C to minimize oxidation, confirmed by tracking dissolved oxygen levels via fluorescence probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
